Vilanterol Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vilanterol Acetate is a selective long-acting beta2-adrenergic agonist used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. It is known for its 24-hour activity, making it suitable for once-daily treatment. This compound is often combined with other bronchodilators to enhance its therapeutic effects .

準備方法

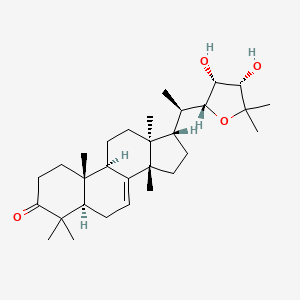

Synthetic Routes and Reaction Conditions: The synthesis of Vilanterol Acetate involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is prepared through a series of reactions including Friedel-Crafts acylation, chemo-selective reduction, and oxazolidinone ring formation . The final step involves the conversion of the intermediate to this compound using specific reagents and conditions .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. An improved process involves brominating 2,6-dichlorophenyl methanol, followed by a series of reactions to obtain the final product with high purity . This method ensures consistent quality and scalability for commercial production.

化学反応の分析

Types of Reactions: Vilanterol Acetate undergoes various chemical reactions, including:

Reduction: Specific reduction reactions are involved in its synthesis, particularly in the preparation of intermediates.

Substitution: The synthesis involves substitution reactions, especially during the formation of key intermediates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Sodium borohydride or similar reducing agents.

Substitution: Various halogenating agents and catalysts.

Major Products Formed: The primary product is this compound, with intermediates and by-products formed during the synthesis process .

科学的研究の応用

Vilanterol Acetate has several scientific research applications:

Chemistry: Used as a model compound in studying long-acting beta2-adrenergic agonists.

Medicine: Widely used in the treatment of COPD and asthma, often in combination with other bronchodilators.

Industry: Utilized in the development of inhalation therapies and combination drugs for respiratory diseases.

作用機序

Vilanterol Acetate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This mechanism makes it effective in managing symptoms of COPD and asthma.

類似化合物との比較

Salmeterol: Another long-acting beta2-adrenergic agonist, but with a shorter duration of action compared to Vilanterol Acetate.

Formoterol: Known for its rapid onset of action but requires more frequent dosing.

Indacaterol: Similar in its long-acting properties but differs in its molecular structure and pharmacokinetics.

Uniqueness: this compound stands out due to its 24-hour activity, allowing for once-daily dosing, which improves patient compliance. It also has a faster onset of action compared to some other long-acting beta2-adrenergic agonists .

特性

CAS番号 |

503068-35-7 |

|---|---|

分子式 |

C₂₆H₃₇Cl₂NO₇ |

分子量 |

546.48 |

同義語 |

(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt); 4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)